(3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium

Description

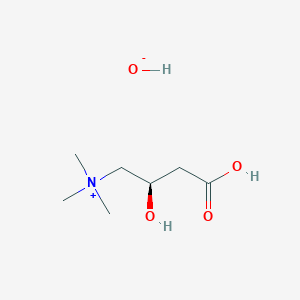

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-ZCFIWIBFSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274509 | |

| Record name | CHEBI:39547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Carnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

461-06-3, 44984-08-9, 541-15-1 | |

| Record name | (3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHEBI:39547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Carnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 °C | |

| Record name | L-Carnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of L-Carnitine in Mammalian Cells

Abstract

L-carnitine is an indispensable quaternary ammonium compound vital for cellular energy metabolism. Its primary role lies in facilitating the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a cornerstone of energy production.[1] Mammalian cells meet their L-carnitine requirements through dietary intake and endogenous synthesis.[2] This guide provides a comprehensive technical overview of the L-carnitine biosynthesis pathway in mammalian cells, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical metabolic pathway.

Introduction: The Central Role of L-Carnitine in Cellular Energetics

L-carnitine (β-hydroxy-γ-N-trimethylaminobutyric acid) is a highly polar, water-soluble molecule.[3] Its zwitterionic nature is crucial for its function as a carrier molecule.[4] The stereoisomer L-carnitine is the biologically active form, while D-carnitine is inactive and can competitively inhibit L-carnitine's function.[4] The maintenance of L-carnitine homeostasis is critical, particularly in high-energy-demand tissues such as skeletal and cardiac muscle, which have a limited capacity for its synthesis and rely on uptake from circulation.[5] Dysregulation of this pathway or deficiencies in L-carnitine are implicated in a range of metabolic disorders, highlighting the importance of understanding its endogenous production.

The Core Biosynthetic Pathway: A Four-Enzyme Cascade

The de novo synthesis of L-carnitine is a multi-step enzymatic process that originates from the essential amino acid L-lysine.[5] The carbon backbone of carnitine is derived from lysine, while the three methyl groups are donated by S-adenosyl-L-methionine (SAM).[6][7] The pathway is primarily active in the liver and kidneys.[5][8]

The journey begins with protein-bound lysine residues, which are post-translationally trimethylated to form ε-N-trimethyllysine (TML).[5][9] Lysosomal or proteasomal degradation of these proteins releases free TML, the initial substrate for the carnitine biosynthesis pathway.[9][10] From here, a cascade of four key enzymatic reactions takes place across different subcellular compartments.[5]

Step 1: Hydroxylation of Trimethyllysine (Mitochondrial Matrix)

The first committed step is the hydroxylation of TML to 3-hydroxy-N-ε-trimethyllysine (HTML).[11] This reaction is catalyzed by ε-N-trimethyllysine hydroxylase (TMLHE) , also known as trimethyllysine dioxygenase (TMLD).[12][13]

-

Enzyme: ε-N-Trimethyllysine Hydroxylase (TMLHE; EC 1.14.11.8)

-

Reaction: TML + α-ketoglutarate + O₂ → HTML + Succinate + CO₂[12]

-

Cofactors: This enzyme is a non-heme iron (Fe²⁺)-containing dioxygenase that requires α-ketoglutarate as a co-substrate and ascorbate (Vitamin C) as a reducing agent to maintain the iron in its ferrous state.[10][13][14]

The mitochondrial localization of this initial step is significant, linking the availability of protein degradation products to the primary site of energy metabolism.[8][14] Mutations in the TMLHE gene can disrupt carnitine biosynthesis and have been associated with neurodevelopmental disorders.[12]

Step 2: Aldolytic Cleavage of Hydroxytrimethyllysine (Cytosol)

Following its synthesis in the mitochondria, HTML is transported to the cytosol for the second reaction.[9][11] Here, it undergoes an aldol cleavage reaction catalyzed by 3-hydroxy-N-ε-trimethyllysine aldolase (HTMLA) .

-

Enzyme: 3-Hydroxy-N-ε-trimethyllysine Aldolase (HTMLA)

-

Reaction: HTML → 4-N-trimethylaminobutyraldehyde (TMABA) + Glycine[10]

-

Cofactor: This reaction is dependent on pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6.[16]

Interestingly, the specific gene encoding for mammalian HTMLA has remained elusive, though its enzymatic activity is well-documented.[10] This represents an area of ongoing research in the field.

Step 3: Oxidation of Trimethylaminobutyraldehyde (Cytosol)

The aldehyde product of the previous step, TMABA, is a transient intermediate that is rapidly oxidized to prevent potential cytotoxicity. This oxidation is catalyzed by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) .

-

Enzyme: 4-N-trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH)

-

Reaction: TMABA + NAD⁺ + H₂O → γ-butyrobetaine (GBB) + NADH + H⁺

-

Cofactor: This enzyme utilizes nicotinamide adenine dinucleotide (NAD⁺), derived from niacin, as an electron acceptor.[4]

This step yields γ-butyrobetaine (GBB), the immediate and penultimate precursor to L-carnitine.[4]

Step 4: Stereospecific Hydroxylation of γ-Butyrobetaine (Cytosol)

The final and rate-limiting step in the pathway is the stereospecific hydroxylation of GBB to form L-carnitine.[16][17] This crucial conversion is catalyzed by γ-butyrobetaine hydroxylase (BBOX) , also known as gamma-butyrobetaine dioxygenase.[17][18]

-

Enzyme: γ-Butyrobetaine Hydroxylase (BBOX1; EC 1.14.11.1)

-

Location: Cytosol (primarily in liver, kidney, and brain in humans)[17][19]

-

Reaction: GBB + α-ketoglutarate + O₂ → L-carnitine + Succinate + CO₂[18]

-

Cofactors: Similar to TMLHE, BBOX is a non-heme Fe²⁺-dependent dioxygenase requiring α-ketoglutarate and ascorbate.[17][20]

The tissue-specific expression of BBOX is a key feature of carnitine homeostasis. Tissues like skeletal and cardiac muscle, which have high demands for L-carnitine, lack BBOX and are therefore entirely dependent on L-carnitine uptake from the circulation.[5][19]

References

- 1. glsciences.com [glsciences.com]

- 2. Carnitine biosynthesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Carnitine biosynthesis in mammals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Na(+)-coupled transport of L-carnitine via high-affinity carnitine transporter OCTN2 and its subcellular localization in kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transport and metabolism of carnitine precursors in various organs of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. Food Science of Animal Resources [kosfaj.org]

- 14. m.youtube.com [m.youtube.com]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A simplified method for the measurement of gamma-butyrobetaine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. zora.uzh.ch [zora.uzh.ch]

- 19. Tissue distribution of carnitine biosynthetic enzymes in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Pivotal Role of L-Carnitine in Mitochondrial Fatty Acid Oxidation: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of (3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium, commonly known as L-carnitine, and its indispensable function in the mitochondrial oxidation of long-chain fatty acids. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of cellular metabolism and its implications in health and disease.

Introduction to L-Carnitine: The Gateway for Fatty Acid Metabolism

L-carnitine, a quaternary ammonium compound, is a vital nutrient essential for energy production.[1] Its chemical structure features a trimethylated quaternary ammonium head, a hydroxyl group, and a carboxylic acid group, rendering it highly water-soluble.[1][2] This structure is fundamental to its biological function as a carrier molecule for fatty acids across the inner mitochondrial membrane.[1][2]

The biologically active form is the L-isomer, while the D-isomer can be inhibitory to L-carnitine's function.[1] The human body obtains L-carnitine through both dietary intake and endogenous biosynthesis.[1][3][4] Animal products, particularly red meat, are rich dietary sources of L-carnitine.[1][4] Endogenous synthesis occurs primarily in the liver and kidneys from the essential amino acids lysine and methionine, a process requiring several enzymes and cofactors including vitamins C, B6, and niacin.[1][3][5]

The Carnitine Shuttle: A Multi-Component System for Fatty Acid Transport

Long-chain fatty acids are a major energy source for many tissues, particularly the heart and skeletal muscle.[6] However, they cannot passively cross the inner mitochondrial membrane to enter the mitochondrial matrix where β-oxidation occurs. The transport of these fatty acids is mediated by a sophisticated mechanism known as the carnitine shuttle.[7] This system involves three key protein components: carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2).

Carnitine Palmitoyltransferase 1 (CPT1): The Rate-Limiting Gatekeeper

CPT1 is an integral protein of the outer mitochondrial membrane and catalyzes the first and rate-limiting step of the carnitine shuttle.[8][9] It facilitates the transesterification of a long-chain fatty acyl-CoA to L-carnitine, forming a long-chain acylcarnitine and releasing coenzyme A (CoA).

There are three known isoforms of CPT1 with distinct tissue distributions and regulatory properties:

-

CPT1A (liver isoform): Predominantly found in the liver, kidneys, and other lipogenic tissues.[8][9][10]

-

CPT1B (muscle isoform): The main isoform in tissues with high fatty acid oxidation capacity, such as skeletal muscle, heart, and brown adipose tissue.[8][9]

-

CPT1C: Primarily expressed in the brain and localized to the endoplasmic reticulum, its precise role is still under investigation.[9]

Carnitine-Acylcarnitine Translocase (CACT): The Inner Membrane Transporter

Once formed in the intermembrane space, the long-chain acylcarnitine is transported across the inner mitochondrial membrane into the matrix by CACT.[11] This transport occurs in a 1:1 exchange for a molecule of free L-carnitine from the matrix, ensuring a continuous supply of L-carnitine in the intermembrane space for CPT1 activity.[11]

Carnitine Palmitoyltransferase 2 (CPT2): Releasing Fatty Acyl-CoA for β-Oxidation

Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1.[12][13] It converts the imported long-chain acylcarnitine back to long-chain fatty acyl-CoA and free L-carnitine. The regenerated long-chain fatty acyl-CoA is now available for the enzymatic machinery of β-oxidation within the mitochondrial matrix, while the liberated L-carnitine is transported back to the intermembrane space by CACT.[12]

Figure 1: The Carnitine Shuttle Pathway.

Regulation of Fatty Acid Oxidation: The Central Role of Malonyl-CoA

The rate of fatty acid oxidation is tightly regulated to meet the energetic demands of the cell and to coordinate with other metabolic pathways, such as fatty acid synthesis. The primary regulatory point of the carnitine shuttle is the allosteric inhibition of CPT1 by malonyl-CoA.[14]

Malonyl-CoA is the first committed intermediate in the de novo synthesis of fatty acids and is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC).[15][16][17] When cellular energy levels are high and there is an abundance of citrate (a precursor for cytosolic acetyl-CoA), ACC is activated, leading to an increase in malonyl-CoA levels.[15] This rise in malonyl-CoA directly inhibits CPT1, thereby preventing the entry of fatty acids into the mitochondria and shifting the metabolic balance towards fatty acid synthesis and storage.[14][18]

Conversely, under conditions of energy demand, such as fasting or exercise, ACC is inhibited, leading to a decrease in malonyl-CoA concentrations.[14] This relieves the inhibition of CPT1, allowing for an increased rate of fatty acid transport into the mitochondria and subsequent β-oxidation to generate ATP.[14]

Figure 2: Regulation of CPT1 by Malonyl-CoA.

Quantitative Aspects of the Carnitine Shuttle

The efficiency of the carnitine shuttle is determined by the kinetic properties of its constituent enzymes. While values can vary depending on the tissue and experimental conditions, the following table provides a summary of representative kinetic parameters.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Tissue | Reference |

| CPT1A | Palmitoyl-CoA | ~30-60 | ~2-5 | Rat Liver | [19] |

| L-Carnitine | ~200-500 | ||||

| CPT1B | Palmitoyl-CoA | ~20-40 | ~10-20 | Rat Heart | [20] |

| L-Carnitine | ~300-600 | ||||

| CPT2 | Palmitoylcarnitine | ~100-200 | ~20-40 | Rat Liver | [21] |

| CoA | ~5-15 | ||||

| CACT | Palmitoylcarnitine | ~50-150 | ~5-15 | Reconstituted | [3] |

Table 1: Kinetic Parameters of Carnitine Shuttle Enzymes.

The rate of fatty acid oxidation also varies significantly between different tissues, reflecting their primary energy sources.

| Tissue | Fatty Acid Oxidation Rate (nmol/min/g tissue) | Physiological State | Reference |

| Liver | 50-150 | Fasted | [22][23] |

| Heart | 100-300 | Normal | [6] |

| Skeletal Muscle | 20-80 | Resting | [6] |

Table 2: Representative Rates of Fatty Acid Oxidation in Different Tissues.

Experimental Protocols for the Assessment of L-Carnitine Function

A variety of experimental approaches can be employed to investigate the role of L-carnitine in fatty acid oxidation. Below are detailed protocols for key assays.

Measurement of Fatty Acid Oxidation in Permeabilized Cells by High-Resolution Respirometry

This protocol allows for the direct measurement of CPT1-mediated respiration in cells where the plasma membrane has been selectively permeabilized, leaving the mitochondria intact.[24][25][26][27]

Materials:

-

Cultured cells (e.g., HepG2, C2C12)

-

High-resolution respirometer (e.g., Oroboros O2k)

-

Respiration medium (e.g., MiR05)

-

Digitonin

-

Palmitoyl-CoA

-

L-carnitine

-

Malate

-

ADP

-

FCCP (uncoupler)

-

Etomoxir (CPT1 inhibitor)

Procedure:

-

Culture cells to the desired confluency in multi-well plates.

-

Prepare a stock solution of digitonin (e.g., 1 mg/mL in DMSO).

-

On the day of the assay, harvest and resuspend cells in respiration medium.

-

Titrate digitonin to determine the optimal concentration for plasma membrane permeabilization without damaging the mitochondrial inner membrane.

-

Add the permeabilized cell suspension to the respirometer chambers.

-

Sequentially add the following substrates and inhibitors, allowing the respiration rate to stabilize after each addition:

-

Malate (to support the TCA cycle)

-

Palmitoyl-CoA and L-carnitine (to initiate CPT1-dependent fatty acid oxidation)

-

ADP (to stimulate state 3 respiration)

-

FCCP (to measure maximal uncoupled respiration)

-

Etomoxir (to confirm that the observed respiration is CPT1-dependent)

-

-

Record the oxygen consumption rate at each step and normalize the data to cell number or protein concentration.

Figure 3: Workflow for Measuring FAO in Permeabilized Cells.

Measurement of Fatty Acid Oxidation in Cultured Cells using [³H]-Palmitate

This method quantifies the rate of β-oxidation by measuring the production of ³H₂O from the metabolism of [9,10-³H]-palmitate.[11][28][29]

Materials:

-

Cultured cells

-

[9,10-³H]-palmitic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

Cell culture medium

-

Trichloroacetic acid (TCA)

-

Anion exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare a [³H]-palmitate-BSA conjugate by incubating [9,10-³H]-palmitic acid with fatty acid-free BSA.

-

Seed cells in multi-well plates and grow to confluency.

-

On the day of the assay, replace the culture medium with medium containing the [³H]-palmitate-BSA conjugate.

-

Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

-

Stop the reaction by adding TCA to the medium to precipitate proteins and un-oxidized fatty acids.

-

Centrifuge the samples to pellet the precipitate.

-

Apply the supernatant to an anion exchange column to separate the ³H₂O from the remaining [³H]-palmitate.

-

Elute the ³H₂O and quantify the radioactivity using a scintillation counter.

-

Calculate the rate of fatty acid oxidation based on the specific activity of the [³H]-palmitate and normalize to protein concentration or cell number.

Clinical Significance of L-Carnitine

Disruptions in the carnitine shuttle system due to genetic defects lead to a group of metabolic disorders known as carnitine deficiency syndromes.[30] Primary carnitine deficiency is an autosomal recessive disorder caused by mutations in the gene encoding the OCTN2 carnitine transporter, leading to impaired carnitine uptake by cells.[30] This results in significantly reduced intracellular carnitine levels, which in turn impairs long-chain fatty acid oxidation.[30] Clinical manifestations can range from asymptomatic to severe, including hypoketotic hypoglycemia, cardiomyopathy, and muscle weakness.[30][31]

Secondary carnitine deficiency can arise from various other metabolic disorders or medical conditions that lead to increased carnitine excretion or decreased synthesis.[30] Diagnosis of carnitine deficiencies involves measuring carnitine levels in plasma and urine, and in some cases, genetic testing.[32][33] Treatment for primary carnitine deficiency primarily involves lifelong supplementation with L-carnitine.[7][31][32][33]

Conclusion

L-carnitine, through the elegant and tightly regulated carnitine shuttle system, plays a central and non-redundant role in cellular energy metabolism. Its function as a carrier for long-chain fatty acids into the mitochondria is critical for tissues with high energy demands. A thorough understanding of the mechanisms of L-carnitine action, its regulation, and the methodologies to study its function is paramount for researchers in the fields of metabolism, physiology, and drug development. This guide provides a solid foundation for further investigation into the multifaceted roles of this essential nutrient in health and disease.

References

- 1. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 9. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carnitine Palmitoyltransferase 1A Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Measuring plasma fatty acid oxidation with intravenous bolus injection of 3H- and 14C-fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]

- 13. Mitochondrial carnitine palmitoyltransferase-II dysfunction: A possible novel mechanism for nonalcoholic fatty liver disease in hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Malonyl-CoA - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Differential regulation of carnitine palmitoyltransferase-I gene isoforms (CPT-I alpha and CPT-I beta) in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carnitine palmitoyltransferase II specificity towards beta-oxidation intermediates--evidence for a reverse carnitine cycle in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fatty acid oxidation by liver and muscle preparations of exhaustively exercised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. escholarship.org [escholarship.org]

- 25. researchgate.net [researchgate.net]

- 26. journals.physiology.org [journals.physiology.org]

- 27. Measurement of β-oxidation capacity of biological samples by respirometry: a review of principles and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mouselivercells.com [mouselivercells.com]

- 29. β-oxidation assay [macdougald.lab.medicine.umich.edu]

- 30. Carnitine Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. emedicine.medscape.com [emedicine.medscape.com]

- 32. Carnitine Deficiency | Cedars-Sinai [cedars-sinai.org]

- 33. metabolicsupportuk.org [metabolicsupportuk.org]

Physiological functions and importance of (3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium, commonly known as L-carnitine, is a conditionally essential amino acid derivative that plays a central role in cellular energy metabolism. This guide provides a comprehensive technical overview of L-carnitine, from its fundamental biochemical properties to its broader physiological implications and therapeutic potential. We will delve into its critical function in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a process vital for energy production in tissues such as the heart and skeletal muscle. Furthermore, this document will explore the biosynthesis and metabolism of L-carnitine, the clinical significance of its deficiency, and its emerging therapeutic applications in a range of pathological conditions. Methodological insights into the quantification of L-carnitine and the assessment of its associated enzymatic activities are also provided to support researchers in their investigative endeavors.

Introduction: The Molecular Identity and Significance of L-Carnitine

L-carnitine, with the chemical name this compound, is a quaternary ammonium compound synthesized from the essential amino acids lysine and methionine.[1][2] Its zwitterionic nature at physiological pH, conferred by a positively charged trimethylammonium group and a negatively charged carboxyl group, is crucial for its biological function.[1] While the body can produce L-carnitine, primarily in the liver, kidneys, and brain, dietary sources, particularly red meat and dairy products, contribute significantly to its overall pool.[2][3][4] The paramount importance of L-carnitine lies in its indispensable role as a cofactor in the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent oxidation and the generation of adenosine triphosphate (ATP).[5][6][7] Tissues with high energy demands and a reliance on fatty acid metabolism, such as cardiac and skeletal muscles, are therefore highly dependent on adequate L-carnitine levels.[5][8]

The Biochemical Core: Biosynthesis and the Carnitine Shuttle

Endogenous Biosynthesis of L-Carnitine

The endogenous synthesis of L-carnitine is a multi-step enzymatic process that requires lysine and methionine as primary substrates, along with several cofactors including iron, vitamin B6, niacin, and vitamin C.[8][9]

The biosynthetic pathway can be summarized as follows:

-

Trimethyllysine Hydroxylase (TMLH): This iron and 2-oxoglutarate-dependent oxygenase catalyzes the hydroxylation of Nε-trimethyllysine to 3-hydroxy-Nε-trimethyllysine.[9]

-

Hydroxytrimethyllysine Aldolase (HTMLA): A pyridoxal phosphate-dependent enzyme that cleaves 3-hydroxy-Nε-trimethyllysine into 4-N-trimethylaminobutyraldehyde and glycine.[9]

-

Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH): This enzyme oxidizes 4-N-trimethylaminobutyraldehyde to γ-butyrobetaine.[10]

-

γ-Butyrobetaine Hydroxylase (BBOX): The final step involves the stereospecific hydroxylation of γ-butyrobetaine to L-carnitine, another iron and 2-oxoglutarate-dependent oxygenase.[9][10]

Diagram: L-Carnitine Biosynthetic Pathway

A simplified overview of the key enzymatic steps in the endogenous synthesis of L-carnitine.

The Carnitine Shuttle: Facilitating Fatty Acid Oxidation

The inner mitochondrial membrane is impermeable to long-chain fatty acids.[7] The carnitine shuttle is the transport system that overcomes this barrier, enabling the entry of these fatty acids into the mitochondrial matrix for β-oxidation.[1][11]

The key components and steps of the carnitine shuttle are:

-

Activation of Fatty Acids: In the cytosol, long-chain fatty acids are activated to their acyl-CoA esters by acyl-CoA synthetase.[7]

-

Carnitine Palmitoyltransferase I (CPT-I): Located on the outer mitochondrial membrane, CPT-I catalyzes the transesterification of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine.[6][12]

-

Carnitine-Acylcarnitine Translocase (CACT): This antiporter, situated in the inner mitochondrial membrane, facilitates the transport of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.[7][12]

-

Carnitine Palmitoyltransferase II (CPT-II): Located on the matrix side of the inner mitochondrial membrane, CPT-II reverses the action of CPT-I, converting acylcarnitine back to acyl-CoA and free L-carnitine.[1][12] The regenerated acyl-CoA can then enter the β-oxidation pathway, while the free carnitine is transported back to the cytosol via CACT to continue the cycle.[1]

Diagram: The Carnitine Shuttle Workflow

The sequential action of enzymes and transporters in the carnitine shuttle, facilitating the movement of long-chain fatty acids into the mitochondria for energy production.

Physiological Importance and Clinical Relevance

Role in Health and Disease

L-carnitine's fundamental role in energy metabolism makes it crucial for the proper functioning of numerous physiological systems. Its importance is underscored by the clinical manifestations observed in states of deficiency and the therapeutic potential of its supplementation in various diseases.

| Physiological System/Condition | Role/Importance of L-Carnitine | Clinical Implications of Dysregulation | Supporting Evidence |

| Cardiovascular Health | Primary fuel source for the heart is fatty acids; L-carnitine is essential for cardiac energy production. | Deficiency can lead to cardiomyopathy and heart failure. Supplementation may improve cardiac function and exercise tolerance in patients with heart failure and reduce angina symptoms.[3][13] | Studies have shown positive impacts on cardiovascular risk factors and conditions.[13] |

| Skeletal Muscle Function | Skeletal muscles rely heavily on fatty acid oxidation for energy, especially during prolonged exercise. | Muscle weakness, fatigue, and myopathies can result from L-carnitine deficiency.[5][14] | Supplementation has been investigated for enhancing exercise performance and recovery, with some studies suggesting a reduction in muscle damage and fatigue.[13] |

| Neurological Health | L-carnitine and its acetylated form, acetyl-L-carnitine, are involved in neuronal energy metabolism and may have neuroprotective effects. | Emerging research suggests a potential therapeutic role in neurological disorders.[13] Some studies indicate it may slow cognitive decline in conditions like Alzheimer's disease.[15] | L-carnitine may support brain health and has shown promise in studies on dementia and depression.[15] |

| Metabolic Disorders | Crucial for fatty acid metabolism; its deficiency can exacerbate metabolic imbalances. | L-carnitine supplementation is a primary treatment for primary carnitine deficiency and can be beneficial in certain secondary deficiencies.[3][14] | Effective in treating L-carnitine deficiency caused by genetic disorders.[3] |

| Male Infertility | Plays a role in sperm motility and maturation. | Supplementation has been explored as a treatment for male infertility.[3][5] | May enhance sperm motility and morphology.[15] |

L-Carnitine Deficiency

L-carnitine deficiency can be categorized as either primary or secondary.

-

Primary Carnitine Deficiency: This is a rare, autosomal recessive genetic disorder caused by mutations in the SLC22A5 gene, which encodes the OCTN2 carnitine transporter.[16][17] This defect impairs the transport of carnitine into cells, leading to low levels in plasma and tissues.[17] Clinical presentation can range from asymptomatic to severe, with symptoms including cardiomyopathy, skeletal muscle weakness, hypoglycemia, and liver dysfunction.[17][18]

-

Secondary Carnitine Deficiency: This form arises from other medical conditions or treatments that either decrease carnitine intake, impair its synthesis, or increase its excretion.[19] Causes include kidney disease requiring dialysis, certain metabolic disorders, malnutrition, and the use of some medications like valproic acid.[14][19]

Methodologies for the Study of L-Carnitine

Accurate and reliable methods for the quantification of L-carnitine and the assessment of related enzyme activities are essential for both research and clinical diagnostics.

Quantification of L-Carnitine in Biological Samples

Several analytical techniques are employed for the determination of free and total L-carnitine levels in biological matrices such as plasma, serum, and tissues.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for L-carnitine quantification due to its high sensitivity, specificity, and throughput.[20][21] Hydrophilic interaction liquid chromatography (HILIC) is often used to circumvent the need for derivatization.[20][22]

Table: Comparison of L-Carnitine Quantification Methods

Method Principle Advantages Disadvantages LC-MS/MS Separation by liquid chromatography followed by mass-based detection and quantification. High sensitivity and specificity, high throughput, can measure acylcarnitine profiles.[20][22] Requires specialized and expensive equipment. HPLC with UV/Fluorescence Detection Chromatographic separation followed by derivatization to a UV-absorbing or fluorescent compound for detection.[23][24] More accessible instrumentation than MS/MS. Requires derivatization, may have lower sensitivity and specificity.[24] Enzymatic Assays Utilizes carnitine acetyltransferase to produce a product that can be measured spectrophotometrically or radiometrically. Relatively simple and inexpensive. Can be prone to interference, may not distinguish between L- and D-carnitine. Experimental Protocol: Quantification of Total and Free L-Carnitine in Human Plasma by HILIC-LC-MS/MS (Adapted from[20])

1. Sample Preparation: a. For free carnitine , pipette 50 µL of plasma into a microcentrifuge tube. b. For total carnitine , pipette 50 µL of plasma into a separate microcentrifuge tube. Add 50 µL of 1 M KOH, vortex, and incubate at 65°C for 15 minutes to hydrolyze acylcarnitines. Neutralize by adding 50 µL of 1 M HCl. c. To both tubes, add 50 µL of an internal standard solution (e.g., deuterated L-carnitine). d. Precipitate proteins by adding 100 µL of 0.1% formic acid in acetonitrile. Vortex briefly and centrifuge at 13,000 RPM for 5 minutes. e. Transfer 100 µL of the supernatant to an autosampler vial. f. Add 100 µL of 0.1% formic acid in water to each vial.

2. Chromatographic Conditions: a. Column: A suitable HILIC column. b. Mobile Phase A: Acetonitrile with 0.1% formic acid. c. Mobile Phase B: Water with 0.1% formic acid. d. Gradient: A suitable gradient to ensure separation of L-carnitine from other plasma components. e. Flow Rate: As recommended for the column dimensions. f. Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions: a. Ionization Mode: Electrospray Ionization (ESI), positive mode. b. Detection: Multiple Reaction Monitoring (MRM). c. MRM Transitions:

- L-carnitine: Precursor ion m/z 162 -> Product ion m/z 103 (quantitative) and m/z 85 (qualitative).[21]

- Internal Standard: Monitor the appropriate transition for the deuterated standard.

4. Data Analysis: a. Construct a calibration curve using standards of known L-carnitine concentrations. b. Calculate the concentration of free and total L-carnitine in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Assessment of Carnitine Palmitoyltransferase (CPT) Activity

Measuring the activity of CPT-I and CPT-II is crucial for diagnosing inherited disorders of fatty acid oxidation and for research into metabolic regulation.

-

Methods for CPT Activity Measurement:

-

Radiometric Assays: Traditionally, these assays use radiolabeled substrates (e.g., [³H]-carnitine or [¹⁴C]-palmitoyl-CoA) and measure the formation of the radiolabeled product.

-

Spectrophotometric Assays: These methods often involve a coupled enzyme reaction where the product of the CPT reaction leads to a change in absorbance. For example, the release of Coenzyme A can be measured using DTNB (Ellman's reagent), which reacts with free sulfhydryl groups to produce a colored product.[25]

-

Tandem Mass Spectrometry (MS/MS) Assays: More recent methods utilize MS/MS to directly measure the formation of the acylcarnitine product, offering high specificity and sensitivity.[26][27]

Experimental Protocol: CPT-II Activity Assay in Muscle Tissue by Tandem Mass Spectrometry (Adapted from[27])

1. Reagents and Buffers: a. Homogenization Buffer: e.g., 220 mM mannitol, 70 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4. b. Reaction Buffer: e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4. c. Substrate Solution: Palmitoylcarnitine and Coenzyme A in reaction buffer. d. Coupling Enzyme: Carnitine acetyltransferase (CAT). e. Stopping Solution: Acetonitrile containing a suitable internal standard (e.g., deuterated acetylcarnitine).

2. Sample Preparation: a. Homogenize a small piece of muscle tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate to pellet debris and isolate the mitochondrial fraction if desired, or use the whole homogenate. c. Determine the protein concentration of the homogenate.

3. Enzyme Assay: a. Pre-incubate a specific amount of tissue homogenate (e.g., 50-100 µg of protein) in the reaction buffer. b. Add the coupling enzyme, carnitine acetyltransferase. c. Initiate the reaction by adding the substrate solution (palmitoylcarnitine and CoA). In this coupled assay, CPT-II converts palmitoylcarnitine to free carnitine, which is then esterified to acetylcarnitine by CAT. d. Incubate at 37°C for a defined period (e.g., 10-30 minutes). e. Stop the reaction by adding the cold acetonitrile stopping solution. f. Centrifuge to pellet the precipitated protein.

4. LC-MS/MS Analysis: a. Analyze the supernatant for the formation of acetylcarnitine using LC-MS/MS. b. The amount of acetylcarnitine formed is directly proportional to the CPT-II activity.

5. Calculation: a. Quantify the acetylcarnitine produced using a calibration curve. b. Express the CPT-II activity as nmol of product formed per minute per mg of protein.

-

Conclusion and Future Directions

L-carnitine is a molecule of profound importance in cellular metabolism, with its role in fatty acid oxidation being central to energy homeostasis. A thorough understanding of its biochemistry, physiological functions, and the consequences of its dysregulation is vital for researchers and clinicians in the fields of metabolism, cardiology, neurology, and drug development. The methodologies outlined in this guide provide a framework for the accurate investigation of L-carnitine and its associated pathways. Future research will likely continue to unravel the full spectrum of L-carnitine's therapeutic potential, explore its role in the gut microbiome-host axis, and refine diagnostic and therapeutic strategies for carnitine-related disorders.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. [L-carnitine: metabolism, functions and value in pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 10. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic Uses of L-Carnitine: Exploring its Potential Benefits - bionova [bionova.co.in]

- 14. Carnitine Deficiency | Cedars-Sinai [cedars-sinai.org]

- 15. L-Carnitine: Benefits, Uses, Side Effects, and More [health.com]

- 16. Orphanet: Systemic primary carnitine deficiency [orpha.net]

- 17. Systemic primary carnitine deficiency - Wikipedia [en.wikipedia.org]

- 18. Primary carnitine deficiency: MedlinePlus Genetics [medlineplus.gov]

- 19. Carnitine Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. bevital.no [bevital.no]

- 21. Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cris.vtt.fi [cris.vtt.fi]

- 23. academic.oup.com [academic.oup.com]

- 24. research.unipd.it [research.unipd.it]

- 25. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 26. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Natural Dietary Sources of L-Carnitine for Laboratory Studies

Introduction

L-carnitine, a quaternary ammonium compound derived from the amino acids lysine and methionine, is a pivotal molecule in cellular energy metabolism.[1][2][3][4] Its primary physiological role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent β-oxidation and energy production.[3][5] Given this fundamental function, L-carnitine is most concentrated in tissues that heavily rely on fatty acids as a fuel source, such as skeletal and cardiac muscle.[6][7] While the human body can synthesize L-carnitine endogenously in the liver and kidneys, dietary intake accounts for a significant portion of the body's total carnitine pool, approximately 75%.[8][9]

For researchers, scientists, and drug development professionals, understanding the natural dietary sources of L-carnitine is paramount for designing robust and translatable laboratory studies. The bioavailability, stability, and matrix effects of L-carnitine from natural food sources can significantly influence experimental outcomes in preclinical and clinical research. This guide provides a comprehensive technical overview of the primary dietary sources of L-carnitine, methodologies for its extraction and quantification, and critical considerations for its application in a laboratory setting.

I. Principal Dietary Sources of L-Carnitine

The primary dietary sources of L-carnitine are animal-based products, with red meat being the most concentrated source.[8][10][11][12][13] Plant-based foods generally contain negligible amounts of L-carnitine.[10][11] This disparity is a crucial consideration for studies investigating the effects of diet on L-carnitine status and related metabolic pathways.

High-Concentration Sources:

-

Red Meats: Beef and lamb are exceptionally rich in L-carnitine.[2][11] A 4-ounce serving of cooked beef steak can provide between 56 to 162 mg of L-carnitine.[13] Ground beef also contains a substantial amount, with a similar serving size offering 87 to 99 mg.[8] The concentration of L-carnitine in meat is often correlated with the proportion of type I muscle fibers.[11] Kangaroo and horse meat have been reported to contain even higher concentrations.[11][14]

-

Pork: Pork is another significant source of L-carnitine.[8][10][12]

Moderate-Concentration Sources:

-

Fish and Poultry: Fish and poultry contain moderate levels of L-carnitine.[6][11][12] For instance, a four-ounce serving of cooked chicken breast provides approximately 3 to 5 mg.[15]

-

Dairy Products: Milk and other dairy products are good non-meat sources of L-carnitine.[6][10][11][12] An 8-ounce glass of whole milk contains about 8 mg.[10][12][15]

Low to Negligible Sources:

-

Plant-Based Foods: The majority of fruits, vegetables, and grains have very low L-carnitine content.[6][11] Avocados and whole-wheat bread are among the plant-based foods with detectable, albeit small, amounts of L-carnitine.[10]

The significant difference in L-carnitine intake between various dietary patterns is a key experimental variable. Omnivorous diets can provide 23 to 135 mg of L-carnitine per day for an average person, whereas strict vegetarian or vegan diets may supply as little as 1 mg per day.[6][8][10]

Data Presentation: L-Carnitine Content in Selected Foods

| Food Source | Serving Size | L-Carnitine Content (mg) | Reference(s) |

| Beef Steak, cooked | 4 ounces (113g) | 56 - 162 | [8][13][15] |

| Ground Beef, cooked | 4 ounces (113g) | 87 - 99 | [8] |

| Kangaroo Meat | 100g (dry weight) | 637 | [11][14] |

| Horse Meat | 100g (dry weight) | 423 | [11][14] |

| Pork | 100g (minced) | ~53 | [11] |

| Whole Milk | 1 cup (8 oz) | 8 | [8][10][12][15] |

| Chicken Breast, cooked | 4 ounces (113g) | 3 - 5 | [15] |

| Cod | - | - | [12] |

| Asparagus | 6 spears | 0.2 | [10] |

| Whole-Wheat Bread | 2 slices | 0.2 | [10] |

| Avocado | 1 medium | 2 | [10] |

Note: L-carnitine content can vary based on the cut of meat, cooking methods, and other factors.

II. Bioavailability and Metabolism of Dietary L-Carnitine

A critical factor for laboratory studies is the bioavailability of L-carnitine from dietary sources, which is significantly higher than that from supplements.[1][6] The bioavailability of L-carnitine from food ranges from 54% to 86%, while oral supplements have a much lower absorption rate of 5% to 25%.[6][16] This difference is attributed to the active and passive transport mechanisms in the small intestine for dietary L-carnitine versus primarily passive diffusion for high-dose supplements.[16]

Interestingly, the bioavailability of dietary L-carnitine can be influenced by an individual's typical diet. Studies have shown that individuals adapted to low-carnitine diets, such as vegetarians, have a higher absorption efficiency (66%-86%) compared to those on high-carnitine diets like regular red meat eaters (54%-72%).[6] Unabsorbed L-carnitine is largely degraded by gut microbiota in the large intestine.[16]

Visualization: L-Carnitine Absorption and Metabolism

Caption: Simplified workflow of dietary L-carnitine absorption and distribution.

III. Extraction and Quantification of L-Carnitine from Food Matrices

Accurate quantification of L-carnitine in food samples is essential for controlled laboratory studies. The choice of analytical method depends on the required sensitivity, specificity, and the nature of the food matrix.

Sample Preparation and Extraction

The initial step involves the extraction of L-carnitine from the food matrix. This can be challenging due to the complexity of food components. Common extraction techniques include:

-

Acid Hydrolysis: To release bound L-carnitine, samples can be treated with hydrochloric acid.[17]

-

Solid-Phase Extraction (SPE): Cation exchange SPE is often used to purify the extract and remove interfering substances.[17]

-

Protein Precipitation: For samples with high protein content, such as infant formula, protein precipitation is a necessary pretreatment step.[18]

Experimental Protocol: L-Carnitine Extraction from Milk Powder (Adapted from HPLC Method)[17]

-

Sample Weighing: Accurately weigh 5.00g of the milk powder sample into a 50 mL volumetric flask.

-

Initial Extraction: Add 20 mL of 0.1 mol/L hydrochloric acid solution. Vortex for 1 minute and sonicate for 5 minutes to dissolve the sample.

-

Saponification: Add 1 mol/L potassium hydroxide solution and mix. Place in a 60°C water bath for 30 minutes to saponify and release bound L-carnitine. Cool to room temperature.

-

Neutralization and Dilution: Add 5 mL of 1 mol/L hydrochloric acid solution and vortex for 1 minute. Bring the final volume to 50 mL with 0.1 mol/L hydrochloric acid solution.

-

Purification (if necessary): The extract may be further purified using a cation exchange solid-phase extraction (SPE) cartridge.

Quantification Methods

Several analytical techniques are available for the quantification of L-carnitine:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or fluorescence detectors is a widely used method.[17][18] Derivatization is often required as L-carnitine lacks a strong chromophore.[14][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the determination of L-carnitine in complex matrices like food and biological samples.[17][19][20][21]

-

Enzymatic Assays: These methods offer an alternative for laboratories without access to LC-MS/MS platforms.[22]

Visualization: General Workflow for L-Carnitine Quantification

Caption: A generalized workflow for the extraction and quantification of L-carnitine from food samples.

IV. Considerations for Laboratory Studies

When designing and conducting laboratory studies using natural dietary sources of L-carnitine, several factors must be carefully considered to ensure scientific integrity and reproducibility.

Stability of L-Carnitine in Food Matrices

The stability of L-carnitine during food processing and storage is a critical consideration. L-carnitine is generally heat-stable, particularly in aqueous solutions at neutral to acidic pH.[23][24] However, it can be unstable at pH levels above 9.[23] The effects of different cooking methods (e.g., boiling, grilling, frying) on the retention of L-carnitine in meat have been a subject of research.[25] For in vitro and in vivo studies, it is crucial to either use raw, standardized food sources or to precisely quantify the L-carnitine content after any processing or preparation.

Matrix Effects

The complex matrix of food can influence the absorption and metabolic effects of L-carnitine. The presence of other nutrients, such as fats, proteins, and micronutrients, can impact its bioavailability and subsequent physiological effects. Therefore, when comparing a natural L-carnitine source to a synthetic supplement, it is important to have a well-defined placebo or control diet that matches the macronutrient and micronutrient composition of the food source as closely as possible, with the exception of L-carnitine.

In Vitro vs. In Vivo Models

-

In Vitro Studies: When using extracts from natural food sources for in vitro experiments, it is essential to characterize the extract thoroughly to account for potential confounding factors from other bioactive compounds present in the food.

-

In Vivo Studies: In animal or human studies, the choice of the dietary source of L-carnitine should be justified based on the research question. For example, if the goal is to study the effects of a high, physiologically relevant intake of L-carnitine, red meat would be an appropriate source. If the aim is to investigate the impact of a moderate intake, dairy or poultry could be considered. The use of whole foods in preclinical and clinical studies can enhance the translational relevance of the findings.[26]

Conclusion

The selection and characterization of natural dietary sources of L-carnitine are foundational to the integrity and applicability of laboratory research in this field. Red meats, poultry, fish, and dairy products stand out as the most significant sources, with a notably higher bioavailability compared to synthetic supplements. For researchers and drug development professionals, a meticulous approach to the extraction, quantification, and consideration of matrix effects and stability is imperative. By understanding the nuances of L-carnitine in its natural context, the scientific community can design more robust and clinically relevant studies to further elucidate its role in health and disease.

References

- 1. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. massivebio.com [massivebio.com]

- 4. Assessing the In Vitro and In Vivo Performance of L-Carnitine-Loaded Nanoparticles in Combating Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. meatscience.org [meatscience.org]

- 8. Carnitine - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

- 10. 6 Healthy Foods High in L-Carnitine [loseit.com]

- 11. droracle.ai [droracle.ai]

- 12. luxxewhiteproducts.com [luxxewhiteproducts.com]

- 13. L-Carnitine [webmd.com]

- 14. researchgate.net [researchgate.net]

- 15. What Foods Are High in Carnitine? Deficiency Side Effects [medicinenet.com]

- 16. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. poseidon-scientific.com [poseidon-scientific.com]

- 18. Determination of L-Carnitine in Infant Powdered Milk Samples after Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. measurlabs.com [measurlabs.com]

- 20. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. | Semantic Scholar [semanticscholar.org]

- 23. Stability of Acetyl-L-carnitine in 5% Dextrose Using a High-Performance Liquid Chromatography–Mass Spectrometry Times 2 Method [ijpc.com]

- 24. researchgate.net [researchgate.net]

- 25. Impacts of different cooking and storage methods on the retention and in vitro bioaccessibility of l-carnitine in veal muscle (M. longissimus dorsi) | Semantic Scholar [semanticscholar.org]

- 26. The Nutraceutical Value of Carnitine and Its Use in Dietary Supplements | MDPI [mdpi.com]

An In-depth Technical Guide to (3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium (L-Carnitine)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium, universally known by its common name L-carnitine, is a vital quaternary ammonium compound endogenously synthesized and involved in primary energy metabolism.[1][2] Its principal and most studied role is the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for their subsequent β-oxidation, a process critical for energy production, particularly in high-energy-demand tissues such as skeletal and cardiac muscle.[2][3][4] This guide provides a comprehensive technical overview of L-carnitine, delving into its biochemical structure, physicochemical properties, endogenous biosynthesis, detailed mechanism of action, and robust analytical methodologies for its quantification. It aims to serve as a foundational resource for professionals engaged in metabolic research and therapeutic development.

Core Molecular Structure and Physicochemical Properties

L-carnitine is a chiral, zwitterionic molecule synthesized in the liver and kidneys from the essential amino acids lysine and methionine.[1][4] Its structure is fundamental to its biological function.

1.1. Biochemical Structure

The molecule consists of a trimethylated quaternary ammonium group, which imparts a permanent positive charge, a hydroxyl group at the chiral C2(R) position, and a carboxyl group that is deprotonated at physiological pH, resulting in a net neutral zwitterion.[2][5] This zwitterionic nature and the specific (R)-stereoisomer configuration are essential for its recognition by and interaction with key enzymes and transporters in its metabolic pathways.[2] The D-enantiomer, (S)-carnitine, is biologically inactive and can act as a competitive inhibitor of L-carnitine's transport and function.[2]

Caption: Biochemical Structure of L-Carnitine.

1.2. Physicochemical Data

The molecule's charged and polar groups render it highly soluble in water.[2][6][7] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₃ | [2] |

| Molar Mass | 161.20 g/mol | [2] |

| IUPAC Name | (2R)-3-carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium | [8] |

| Melting Point | 190-195 °C (decomposes) | |

| Solubility in Water | 800 g/L | |

| pH (50 g/L in H₂O) | 6.5 - 8.5 | |

| Stereoisomer | Biologically active form is (R)-(-)-carnitine | [2] |

Endogenous Biosynthesis Pathway

Humans synthesize approximately 25% of their L-carnitine requirement, with the remainder obtained from dietary sources, primarily red meat and dairy products.[9] The endogenous synthesis is a multi-step enzymatic process occurring in the liver, kidneys, and brain.[3][5][10]

Causality of the Pathway: The synthesis starts with protein-bound lysine, which undergoes methylation using S-adenosyl-methionine as a methyl donor to form ε-N-trimethyllysine (TML).[3][9] This initial step is critical as it sources the core structure for carnitine. The subsequent enzymatic cascade is a robust system to ensure a supply of L-carnitine, independent of immediate dietary intake.

Key Enzymes in L-Carnitine Synthesis:

-

Trimethyllysine Hydroxylase (TMLH): An iron (Fe²⁺) and α-ketoglutarate-dependent dioxygenase that hydroxylates TML to 3-hydroxy-N-trimethyllysine (HTML).[5][11] This step also requires Vitamin C (ascorbate) as a cofactor.[3][12]

-

Hydroxytrimethyllysine Aldolase (HTMLA): A pyridoxal phosphate (Vitamin B6)-dependent enzyme that cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[9][11]

-

Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH): An NAD⁺-dependent enzyme that oxidizes TMABA to form gamma-butyrobetaine (γ-BB).[5][11]

-

Gamma-Butyrobetaine Hydroxylase (BBOX): The final, rate-limiting enzyme in the pathway.[9] It is another Fe²⁺ and α-ketoglutarate-dependent dioxygenase that stereospecifically hydroxylates γ-BB to produce the biologically active L-carnitine.[5][11]

Caption: L-Carnitine Biosynthesis Workflow.

Biological Role: The Carnitine Shuttle System

The quintessential function of L-carnitine is its role as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle.[2][4][13] This pathway is indispensable for fatty acid oxidation (FAO).

Mechanistic Insights: The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters.[14] The carnitine shuttle provides a mechanism to overcome this barrier. This system is not merely a passive transport but a highly regulated enzymatic process that controls the flux of fatty acids into the mitochondria for energy production, thereby linking lipid metabolism to the cell's energetic state.

The shuttle involves three key protein components:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a long-chain fatty acyl-CoA to L-carnitine, forming acylcarnitine and releasing Coenzyme A (CoA).[15][16] There are tissue-specific isoforms (CPT1A in liver, CPT1B in muscle, CPT1C in brain) that exhibit different regulatory properties.[16][17][18]

-

Carnitine-Acylcarnitine Translocase (CACT): An antiporter in the inner mitochondrial membrane, CACT facilitates the transport of the newly formed acylcarnitine into the mitochondrial matrix in a 1:1 exchange for a molecule of free L-carnitine, which is transported out.[15][19]

-

Carnitine Palmitoyltransferase 2 (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1. It converts the imported acylcarnitine back into acyl-CoA and free L-carnitine.[15][17] The regenerated acyl-CoA is now available for β-oxidation within the matrix, and the freed L-carnitine is shuttled back to the cytosol by CACT to continue the cycle.[15]

Caption: The Carnitine Shuttle Mechanism.

Analytical Methodologies: Quantification in Biological Matrices

Accurate quantification of L-carnitine and its acylated derivatives (acylcarnitines) in plasma, serum, or tissue is essential for diagnosing inherited metabolic disorders and for pharmacokinetic studies in drug development.[20] The gold-standard methodology is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[20][21]

4.1. Rationale for HPLC-MS/MS

This technique offers superior specificity and sensitivity compared to older enzymatic or chromatographic methods.[21] Mass spectrometry allows for the differentiation of carnitine from its various acyl-esters based on their mass-to-charge ratios (m/z) and fragmentation patterns, which is critical for profiling metabolic diseases.[20] Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred as it provides good retention for the polar, zwitterionic carnitine molecule without the need for derivatization, which can be time-consuming and introduce artifacts.[21][22]

4.2. Self-Validating Experimental Protocol: Quantification of Free and Total L-Carnitine in Human Plasma

This protocol describes a robust method for quantifying both free carnitine and, after an alkaline hydrolysis step, total carnitine. The difference yields the concentration of esterified acylcarnitines.

Step 1: Sample Preparation

-

Objective: To extract carnitine, remove interfering proteins, and prepare samples for both free and total carnitine analysis.

-

Aliquot 25 µL of human plasma into two separate 1.5 mL microcentrifuge tubes labeled "Free" and "Total".

-

For Total Carnitine: Add 25 µL of 0.5 M potassium hydroxide (KOH) to the "Total" tube. Incubate at 40°C for 30 minutes to hydrolyze all acylcarnitine esters to free carnitine.[23] Neutralize by adding 50 µL of 1% formic acid.

-

For Free Carnitine: Add 25 µL of deionized water to the "Free" tube to maintain volume consistency.

-

Internal Standard Addition: To both tubes, add 50 µL of a working internal standard solution (e.g., deuterated L-carnitine, D9-L-Carnitine) in methanol. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in instrument response, ensuring accuracy.[24]

-

Protein Precipitation: Add 100 µL of acetonitrile containing 0.1% formic acid to all tubes. Vortex vigorously for 30 seconds to precipitate plasma proteins.[21]

-

Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to an autosampler vial.

-

Dilute with 100 µL of 0.1% formic acid in water to ensure compatibility with the mobile phase.[21]

Step 2: HPLC-MS/MS Analysis

-

Objective: To chromatographically separate L-carnitine from other sample components and quantify it using mass spectrometry.

-

HPLC System: A system capable of gradient elution.

-

Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient starts at high organic content (e.g., 95% B) to retain carnitine on the HILIC column, then ramps down the organic content to elute the analyte.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.

-

L-Carnitine Transition: Precursor ion (m/z) 162.1 → Product ion (m/z) 103.1 (quantitative) and/or 85.1 (qualitative).[25]

-

D9-L-Carnitine (IS) Transition: Precursor ion (m/z) 171.1 → Product ion (m/z) 103.1.

-

Step 3: Data Analysis and Quality Control

-

Objective: To construct a calibration curve and determine the concentration of L-carnitine in the samples.

-

Calibration: Prepare a set of calibrators in a surrogate matrix (e.g., dialyzed plasma) with known concentrations of L-carnitine. Process these alongside the unknown samples.

-

Quantification: Generate a calibration curve by plotting the peak area ratio (L-carnitine / D9-L-Carnitine) against the nominal concentration of the calibrators. Determine the concentration in the unknown samples by interpolation from this curve.

-

Quality Controls (QCs): Analyze at least two levels of QC samples (low and high concentration) with each batch to validate the run's accuracy and precision. The results must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).

Caption: Workflow for L-Carnitine Quantification.

Therapeutic and Research Applications

The foundational role of L-carnitine in energy metabolism has led to its investigation and use in various clinical and research contexts.

-

Treatment of Carnitine Deficiency: The primary FDA-approved use of L-carnitine is for the treatment of primary and secondary carnitine deficiencies.[26] Primary deficiency is a genetic disorder affecting the carnitine transporter, while secondary deficiencies can arise from other metabolic diseases or medical conditions like end-stage renal disease requiring hemodialysis.[3][26]

-

Cardiovascular Health: Research has explored its potential benefits in conditions like heart failure, angina, and hyperlipidemia, with some studies suggesting improvements in cardiac function and exercise tolerance.[1][27][28][29]

-

Neurological Disorders: Acetyl-L-carnitine, an ester of L-carnitine, has been investigated for its potential neuroprotective effects and its ability to improve cognitive function in conditions like Alzheimer's disease and reduce symptoms of depression.[27][29]

-

Metabolic Disorders: L-carnitine supplementation has been studied for its potential to improve insulin sensitivity and glucose metabolism in individuals with type 2 diabetes.[3][27]

Continued research is necessary to fully elucidate the biochemical and pharmacological determinants of response to L-carnitine supplementation in various conditions.[1]

Conclusion

This compound, or L-carnitine, is far more than a simple dietary supplement. It is a meticulously designed molecule central to cellular energy homeostasis. Its unique zwitterionic and chiral structure dictates its function within the highly specific enzymatic machinery of the carnitine shuttle. Understanding its biosynthesis, mechanism of action, and the precise analytical methods for its measurement provides a critical foundation for researchers and developers in the fields of metabolic disease, cardiology, neurology, and beyond. This guide serves as a technical resource to support further innovation and application of this vital metabolic compound.

References

- 1. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carnitine - Wikipedia [en.wikipedia.org]

- 3. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. massivebio.com [massivebio.com]

- 5. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 6. L-carnitine | 541-15-1 [chemicalbook.com]

- 7. Different properties of L-carnitine_Chemicalbook [chemicalbook.com]

- 8. This compound | C7H16NO3+ | CID 10918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. fiveable.me [fiveable.me]

- 14. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 18. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bevital.no [bevital.no]

- 22. cris.vtt.fi [cris.vtt.fi]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS | Basicmedical Key [basicmedicalkey.com]

- 25. Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. drugs.com [drugs.com]

- 27. Therapeutic Uses of L-Carnitine: Exploring its Potential Benefits - bionova [bionova.co.in]

- 28. L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 29. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]

L-carnitine's involvement in mitochondrial energy production

An In-depth Technical Guide to L-Carnitine's Involvement in Mitochondrial Energy Production

Authored by: A Senior Application Scientist

Foreword: The Indispensable Role of L-Carnitine in Cellular Bioenergetics

In the intricate landscape of cellular metabolism, the mitochondrion stands as the central hub of energy conversion. Its ability to harness the chemical energy stored in nutrients, particularly fatty acids, is fundamental to life. However, the inner mitochondrial membrane presents a formidable barrier to long-chain fatty acids, the primary fuel source for tissues with high energy demands like cardiac and skeletal muscle. This guide provides a comprehensive technical overview of L-carnitine, the vital molecule that bridges this gap. We will explore its biosynthesis, the elegant mechanics of the carnitine shuttle, its direct role in fueling β-oxidation, and the methodologies employed to investigate its function. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical metabolic pathway.

Section 1: L-Carnitine Homeostasis: Synthesis and Cellular Uptake

The cellular pool of L-carnitine is maintained through a balance of endogenous biosynthesis, dietary intake, and efficient renal reabsorption. Understanding this homeostasis is critical, as disruptions can lead to significant metabolic pathology.[1]

Endogenous Biosynthesis

Humans can synthesize L-carnitine from the essential amino acids lysine and methionine, a multi-step process occurring primarily in the liver and kidneys.[2][3] Tissues with high energy demands, such as skeletal and cardiac muscle, rely on L-carnitine transported via the bloodstream as they cannot synthesize it.[2] The pathway involves four key enzymatic reactions and requires several essential cofactors.

Key Cofactors:

-

Iron (Fe²⁺)

-

Vitamin C (Ascorbate)

-

Vitamin B6 (Pyridoxal 5'-phosphate)

-

Niacin (as NAD)[2]

A deficiency in these cofactors, particularly vitamin C, can impair L-carnitine synthesis, leading to fatigue.[2]

Caption: The multi-step enzymatic pathway for endogenous L-carnitine synthesis.

Cellular Uptake: The Role of OCTN2

The uptake of L-carnitine from the bloodstream into cells is mediated by a high-affinity, sodium-dependent transporter known as Organic Cation/Carnitine Transporter Novel 2 (OCTN2), encoded by the SLC22A5 gene.[2][4] This transporter is crucial for maintaining carnitine concentrations in tissues like muscle and heart.[2] Genetic defects in the SLC22A5 gene cause primary systemic carnitine deficiency, a rare autosomal recessive disorder characterized by impaired carnitine uptake, increased urinary loss, and severely depleted intracellular carnitine levels.[2][5] This condition underscores the absolute necessity of the OCTN2 transporter for normal fatty acid metabolism.[4] Recent studies have also shown that the lipid microenvironment, specifically plasma membrane cholesterol, can modulate OCTN2 activity, stimulating L-carnitine influx by increasing the transporter's affinity for its substrate.[6][7]

Section 2: The Carnitine Shuttle: Gateway to Fatty Acid Oxidation

The primary function of L-carnitine is to transport long-chain fatty acids (LCFAs) from the cytosol into the mitochondrial matrix, where β-oxidation occurs.[8][9] The inner mitochondrial membrane is impermeable to LCFAs activated as acyl-Coenzyme A (acyl-CoA) esters. The carnitine shuttle is the elegant, multi-component system that overcomes this barrier.[10]

The shuttle consists of three core components:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane.[2]

-